3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea
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Overview
Description
3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea is a complex organic compound that features a bipyridine moiety and a diphenylmethyl group attached to a urea backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Urea Formation: The final step involves the reaction of the bipyridine and diphenylmethyl intermediates with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine unit can participate in substitution reactions, where halogenated bipyridines react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated bipyridines, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Bipyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine compounds.
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic processes or biological interactions, depending on the specific metal ion and the context of the application .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in supramolecular chemistry and materials science.
1,10-Phenanthroline: A related compound with a similar coordination ability but a different structural framework.
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea is unique due to the presence of both the bipyridine and diphenylmethyl groups, which confer distinct electronic and steric properties. This combination allows for the formation of metal complexes with unique reactivity and stability profiles, making it valuable in specialized applications .
Properties
IUPAC Name |
1-benzhydryl-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c29-24(27-21-11-12-22(26-17-21)18-13-15-25-16-14-18)28-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17,23H,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXWSNMPFPVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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